3-Ethyl-6-fluoroquinazolin-4-one: Technical Guide to Structure, Synthesis, and Properties
3-Ethyl-6-fluoroquinazolin-4-one: Technical Guide to Structure, Synthesis, and Properties
Executive Summary
3-Ethyl-6-fluoroquinazolin-4-one (CAS: 915091-54-2) is a bioactive heterocyclic compound belonging to the quinazolin-4-one class.[] Recognized as a "privileged scaffold" in medicinal chemistry, the quinazolinone core is central to numerous therapeutic agents, including anticonvulsants, antibacterials, and anticancer drugs.[2][3] This specific derivative features a fluorine atom at the C-6 position—a modification often employed to enhance metabolic stability and lipophilicity—and an ethyl group at the N-3 position, which modulates steric fit within biological targets.
This guide details the physicochemical profile, validated synthetic protocols, and pharmacological potential of 3-ethyl-6-fluoroquinazolin-4-one, specifically highlighting its utility as a lead compound in antifungal research.
Chemical Identity & Physicochemical Profiling
The introduction of the fluorine atom at C-6 alters the electronic distribution of the aromatic ring, potentially increasing the compound's binding affinity via halogen bonding or dipole interactions.
Table 1: Chemical Identification & Properties
| Property | Data |
| IUPAC Name | 3-ethyl-6-fluoroquinazolin-4(3H)-one |
| CAS Number | 915091-54-2 |
| Molecular Formula | C₁₀H₉FN₂O |
| Molecular Weight | 192.19 g/mol |
| Appearance | White crystals |
| Melting Point | 94.5 – 96.5 °C |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Low solubility in water |
| Electronic Effect | C-6 Fluorine induces inductive electron withdrawal (-I effect) |
Structural Analysis (SMILES)
Canonical SMILES: CCN1C=NC2=C(C1=O)C=C(C=C2)F
The structure consists of a fused benzene and pyrimidine ring (quinazoline system).[4] The carbonyl at C-4 and the N-3 nitrogen are critical for hydrogen bonding interactions with receptor sites.
Synthetic Pathways & Experimental Protocols
Core Method: Phase Transfer Catalysis (PTC)
The most efficient and "green" synthesis of 3-ethyl-6-fluoroquinazolin-4-one involves the N-alkylation of 6-fluoroquinazolin-4-one using ethyl bromide under phase transfer catalysis. This method avoids harsh conditions and provides high yields.
Reaction Scheme
Precursors: 6-Fluoroquinazolin-4-one + Ethyl Bromide Catalyst: Tetrabutylammonium bromide (TBAB) Solvent System: Toluene / 35% Aqueous KOH (Biphasic system)
Figure 1: Phase Transfer Catalysis synthesis pathway for 3-Ethyl-6-fluoroquinazolin-4-one.
Detailed Protocol (Step-by-Step)
Objective: Synthesis of 3-Ethyl-6-fluoroquinazolin-4-one (Scale: 1.0 mmol).
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Reagent Preparation:
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In a round-bottom flask, dissolve 6-fluoroquinazolin-4-one (1.0 mmol) and tetrabutylammonium bromide (TBAB) (26 mg, 0.08 mmol) in toluene (10 mL).
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Add 35% aqueous potassium hydroxide (KOH) solution (10 mL).
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Add ethyl bromide (1.0 mmol) to the biphasic mixture.
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Reaction:
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Heat the mixture to reflux with vigorous stirring.
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Maintain reflux for 1 hour . The TBAB facilitates the transfer of the deprotonated quinazolinone anion across the interface to react with the ethyl bromide in the organic phase.
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Work-up:
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Cool the reaction mixture to room temperature.
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Separate the organic layer (toluene) from the aqueous layer.[5]
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Wash the organic layer with distilled water (2 x 10 mL) to remove inorganic salts and residual base.
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Evaporate the solvent under reduced pressure (rotary evaporator).
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Purification:
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Purify the crude residue via preparative Thin Layer Chromatography (TLC) or column chromatography.
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Mobile Phase: Petroleum ether / Ethyl acetate (1:2 v/v).[5]
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Result: Isolate pure white crystals (Yield: ~74.5%).
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Structural Characterization Data
Verification of the chemical structure is performed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5]
Spectral Data Interpretation
| Technique | Signal / Peak | Assignment |
| ¹H-NMR (DMSO-d₆) | δ 8.05 (s, 1H) | H-2 (Pyrimidine ring proton) |
| δ 7.94 (dd, J=8.6, 2.9 Hz, 1H) | H-5 (Aromatic proton, coupled to F) | |
| δ 7.73 (m, 1H) | H-7 or H-8 (Aromatic protons) | |
| δ 4.08 (q, J=7.5 Hz, 2H) | N-CH₂- (Ethyl methylene group) | |
| δ 1.43 (t, J=7.5 Hz, 3H) | -CH₃ (Ethyl methyl group) | |
| IR (KBr) | 1674 cm⁻¹ | C=O (Amide carbonyl stretch) |
| 1626, 1606 cm⁻¹ | C=N / C=C (Aromatic skeletal vibrations) | |
| 3058 cm⁻¹ | C-H (Aromatic stretch) |
Causality in Analysis:
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The doublet of doublets (dd) at 7.94 ppm is characteristic of the H-5 proton coupling with both the neighboring H-7 proton and the fluorine atom (¹⁹F-¹H coupling), confirming the 6-fluoro substitution.
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The quartet at 4.08 ppm confirms the N-alkylation at position 3. If O-alkylation had occurred (forming a quinazoline ether), the chemical shift would typically be further downfield (>4.4 ppm).
Biological & Pharmacological Applications[2][3][4][7][8][9]
Antifungal Potential
Quinazolinone derivatives are widely investigated for antimicrobial activity.[2][4][6] The 3-ethyl-6-fluoro derivative has demonstrated specific activity against phytopathogenic fungi.
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Target Organisms: Gibberella zeae (wheat scab) and Fusarium oxysporum (wilt disease).
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Mechanism of Action (Proposed): While the specific molecular target for this derivative is often investigated, quinazolinones generally inhibit cytochrome P450 14α-demethylase (CYP51) , an enzyme essential for ergosterol biosynthesis in fungi. The 6-fluoro group enhances lipophilicity, facilitating cell membrane penetration.
Structure-Activity Relationship (SAR)
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N-3 Substitution: The ethyl group provides moderate steric bulk. Studies suggest that increasing chain length (e.g., propyl) may slightly enhance potency, but ethyl remains a viable scaffold for optimization.
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C-6 Fluorination: The fluorine atom blocks metabolic oxidation at the C-6 position (a common metabolic soft spot), extending the half-life of the compound in vivo.
Figure 2: SAR features and proposed antifungal mechanism of action.
References
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Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin-4-one Derivatives. Source: National Institutes of Health (PMC) / Molecules. Significance: Primary source for the PTC synthesis protocol, physical data (MP, NMR), and antifungal screening of the title compound.
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PubChem Compound Summary: 3-Ethyl-6-fluoroquinazolin-4-one. Source: National Center for Biotechnology Information (NCBI). Significance: Verification of chemical identifiers (CAS, SMILES) and computed physicochemical properties.
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Quinazolinone and Quinazoline Derivatives: Recent Structures with Potent Antimicrobial Activities. Source: Iranian Journal of Pharmaceutical Research / PMC. Significance: Review of the broader biological context and SAR of 6-fluoroquinazolinones as antimicrobial agents.
Sources
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin- 4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
